

2-Ethyl-6-fluoroaniline Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 2-Ethyl-6-fluoroanilinehydrochloride

Cat. No.: B13522194

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Executive Summary

2-Ethyl-6-fluoroaniline hydrochloride (CAS: 2551120-63-7) is a specialized aniline derivative characterized by the presence of an ethyl group and a fluorine atom at the ortho positions relative to the amine functionality.^[1] This specific substitution pattern creates a unique steric and electronic environment, making it a critical building block in the synthesis of chloroacetanilide herbicides and fluorinated pharmaceutical agents (e.g., kinase inhibitors).

The hydrochloride salt form is preferred in research and industrial handling due to its enhanced stability against oxidation and improved water solubility compared to the free base (CAS: 53982-04-0).

Chemical Identity & Structural Analysis

Nomenclature & Identifiers

Property	Detail
IUPAC Name	2-Ethyl-6-fluoroaniline hydrochloride
Common Name	2-Ethyl-6-fluorobenzenamine HCl
CAS Number (HCl Salt)	2551120-63-7
CAS Number (Free Base)	53982-04-0
Molecular Formula	C ₈ H ₁₀ FN[1][2] · HCl
Molecular Weight	175.63 g/mol (Salt); 139.17 g/mol (Base)
SMILES	<chem>CCC1=C(N)C(F)=CC=C1.Cl</chem>

Structural Dynamics

The molecule features a 1,2,3-trisubstituted benzene ring.

- **Steric Hindrance:** The bulky ethyl group at the C2 position and the fluorine atom at C6 create a "pincer" effect around the amine group. This steric crowding significantly influences downstream nucleophilic attacks, often requiring elevated temperatures or specific catalysts for N-alkylation or acylation.
- **Electronic Effects:** The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), reducing the basicity of the aniline nitrogen compared to 2-ethylaniline. However, the ethyl group provides a weak inductive electron-donating effect (+I). The net result is a deactivated aniline relative to unsubstituted aniline, but one that remains nucleophilic enough for acylation reactions (e.g., with chloroacetyl chloride).

Synthesis & Manufacturing Methodologies

The synthesis of 2-Ethyl-6-fluoroaniline is typically approached via two primary routes: Industrial Ortho-Alkylation (preferred for scale) and Nitro-Reduction (preferred for lab-scale specificity).^[1]

Route A: Ortho-Alkylation of 2-Fluoroaniline (Industrial Standard)

This route utilizes the Friedel-Crafts alkylation principle, exploiting the ortho-directing power of the amine group.^[1]

- Precursor: 2-Fluoroaniline (CAS: 348-54-9).
- Reagent: Ethylene (C₂H₄).
- Catalyst: Aluminum anilide or Zeolite (e.g., H-Y Zeolite).
- Conditions: High temperature (200–300°C) and pressure (40–60 bar).

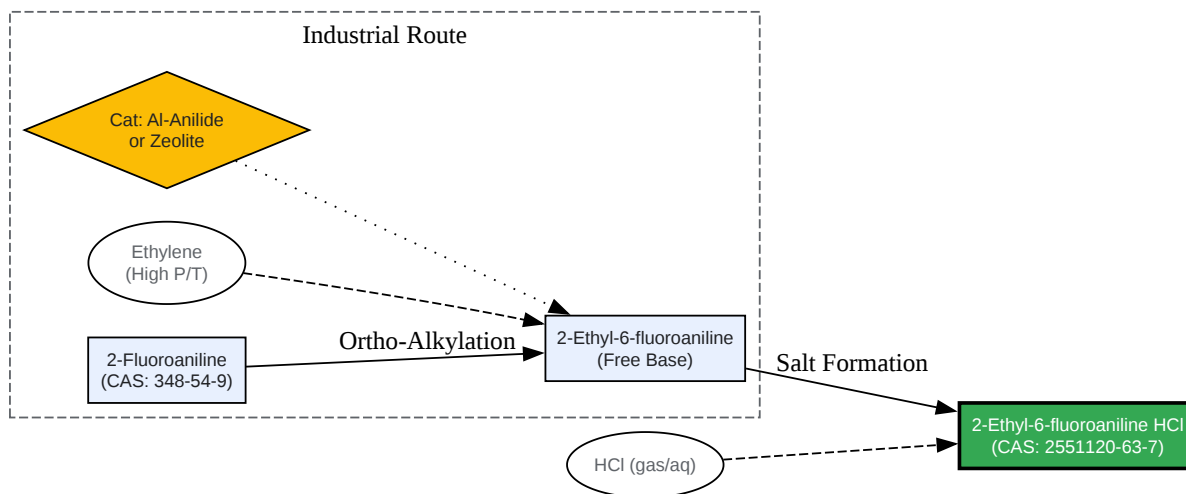
Mechanism: The catalyst activates the aniline ring. The ethyl group preferentially adds to the ortho position due to the directing effect of the amine. Since one ortho position is blocked by fluorine, the alkylation occurs exclusively at the C6 position (relative to F at C2) or C2 (relative to NH₂ at C1).

Route B: Reduction of 2-Ethyl-6-fluoronitrobenzene (Lab Scale)

Used when high-pressure equipment is unavailable.

- Nitration: 1-Ethyl-3-fluorobenzene is nitrated.^[1] Isomer separation is required to isolate the 2-ethyl-6-fluoronitrobenzene isomer.
- Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) converts the nitro group to the amine.
- Salt Formation: The crude aniline is dissolved in diethyl ether or ethanol, and HCl gas (or conc. HCl) is introduced to precipitate the hydrochloride salt.

Synthesis Workflow Diagram



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Caption: Industrial synthesis pathway via catalytic ortho-alkylation of 2-fluoroaniline followed by salt formation.

Physical & Chemical Properties

The hydrochloride salt offers distinct handling advantages over the liquid free base.

Property	Value (HCl Salt)	Value (Free Base)
Physical State	White to off-white crystalline solid	Colorless to yellowish liquid
Melting Point	> 200°C (Decomposes)	~ -10°C to 5°C (Est.) ^[1]
Boiling Point	N/A (Salt degrades)	~ 210°C @ 760 mmHg
Solubility	High in Water, Methanol, DMSO	Miscible in organic solvents (DCM, EtOAc)
pKa (Conjugate Acid)	~ 3.5 - 4.0	N/A
Hygroscopicity	Moderate (Store under desiccant)	Low

Analytical Characterization

To validate the identity of 2-Ethyl-6-fluoroaniline HCl, the following spectral signatures are diagnostic.

¹H NMR Spectroscopy (DMSO-d₆)

- Amine Protons: Broad singlet at δ 9.5–10.5 ppm (NH₃⁺, exchangeable with D₂O).
- Aromatic Protons: Three protons in the region δ 6.9–7.3 ppm. The splitting pattern is complex due to H-H and H-F coupling (multiplets).
- Ethyl Group:
 - Methylene (-CH₂-): Quartet at δ 2.5–2.7 ppm ($J \approx 7.5$ Hz).^[1]
 - Methyl (-CH₃): Triplet at δ 1.1–1.2 ppm ($J \approx 7.5$ Hz).

¹⁹F NMR

- Signal: Single peak around δ -115 to -125 ppm (relative to CFCl₃). The chemical shift is sensitive to the protonation state of the amine.

Mass Spectrometry (LC-MS)

- Ionization: ESI (+)
- Parent Ion: $[M-Cl]^+$ observed at m/z 140.1 (corresponding to the protonated free base $[C_8H_{11}FN]^+$).

Applications in Drug & Agrochemical Development

Agrochemicals: Chloroacetanilide Herbicides

This molecule is a structural analog to the intermediates used in herbicides like Acetochlor and Metolachlor. The introduction of fluorine (bioisostere for hydrogen or chlorine) modifies the metabolic stability of the herbicide in soil and plants.

- Mechanism: Used to synthesize N-alkoxyalkyl-2-ethyl-6-fluoroacetanilides, which inhibit Very Long Chain Fatty Acid (VLCFA) synthesis in weeds.[1]
- Advantage: The 6-fluoro substituent often improves crop selectivity (safety) compared to the 6-methyl or 6-ethyl analogs.[1]

Pharmaceuticals: Kinase Inhibitors

In medicinal chemistry, the 2-ethyl-6-fluoroaniline motif is utilized to tune the lipophilicity and metabolic half-life of drug candidates.[1]

- Scaffold Use: It serves as the "warhead" or binding motif in ATP-competitive kinase inhibitors.[1] The fluorine atom can interact with hinge-region residues in the kinase binding pocket via non-covalent interactions.[1]
- Metabolic Block: The fluorine at the C6 position blocks metabolic oxidation (ring hydroxylation) at that site, prolonging the drug's duration of action.

Handling, Safety & Toxicology

Signal Word: DANGER Like most aniline derivatives, 2-Ethyl-6-fluoroaniline hydrochloride is toxic and requires strict safety protocols.[1]

Toxicological Hazards

- Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.
- Methemoglobinemia: Aniline derivatives can oxidize hemoglobin to methemoglobin, impairing oxygen transport. Symptoms include cyanosis (blue lips/nails), headache, and dizziness.
- Irritation: Causes serious eye damage and skin irritation.[3]

Handling Protocols

- Engineering Controls: Always handle in a certified chemical fume hood.
- PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.
- In Case of Exposure:
 - Skin: Wash immediately with polyethylene glycol 400 (PEG 400) or copious soap and water.
 - Inhalation:[3][4] Move to fresh air; administer oxygen if breathing is difficult.

References

- PubChem. "2-Ethyl-6-fluoroaniline hydrochloride Compound Summary." National Library of Medicine. [\[Link\]](#)
- Google Patents. "Method for producing 2-alkyl-6-haloanilines." [1] Patent US4418209A.

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